Product packaging for 3-Methoxy-quinolin-6-ol(Cat. No.:)

3-Methoxy-quinolin-6-ol

Cat. No.: B8496230
M. Wt: 175.18 g/mol
InChI Key: QNVFPYUJCLSGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of the Quinoline (B57606) Moiety as a Privileged Scaffold in Chemical Research

The story of quinoline begins in 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. chemicalbook.com This nitrogen-containing heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, quickly garnered the attention of the scientific community. chemicalbook.comnih.gov Its early significance was cemented by its association with quinine (B1679958), a quinoline alkaloid extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. chemicalbook.comneliti.com

The concept of a "privileged scaffold" refers to molecular frameworks that are able to bind to multiple biological targets, making them fruitful starting points for drug discovery. The quinoline nucleus is a prime example of such a scaffold. google.comsmolecule.com Its rigid, planar structure and the presence of a nitrogen atom allow for a variety of interactions with biological macromolecules. nih.govresearchgate.net This inherent "druggability" and the potential for structural optimization through well-established synthetic pathways have solidified its status in medicinal chemistry. google.comsmolecule.com Over the years, numerous synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been developed, allowing chemists to readily access a vast array of quinoline derivatives. atlantis-press.com This accessibility has been a crucial factor in the enduring legacy and continuous exploration of the quinoline core in chemical research. smolecule.com

Overview of Quinoline Derivatives in Contemporary Academic and Medicinal Chemistry Research

In modern chemical and pharmaceutical research, the quinoline scaffold remains a cornerstone for the development of new therapeutic agents. moldb.comcymitquimica.com Its derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities. nih.govresearchgate.netrsc.org A multitude of quinoline-containing drugs have been successfully commercialized to treat a wide range of diseases. chemicalbook.commoldb.com

The applications of quinoline derivatives in medicine are diverse and impactful, as illustrated by the following examples:

Antimalarial: The historical success of quinine and chloroquine (B1663885) has paved the way for ongoing research into new quinoline-based antimalarials to combat drug-resistant strains of Plasmodium. chemicalbook.combohrium.com

Anticancer: Compounds like topotecan (B1662842) and camptothecin, which feature a quinoline core, are used in cancer chemotherapy. chemicalbook.comgoogle.com Research continues to explore novel quinoline derivatives as kinase inhibitors and apoptosis inducers. chemicalbook.comgoogle.comsmolecule.com

Antibacterial: The fluoroquinolone class of antibiotics, including ciprofloxacin (B1669076) and levofloxacin, are widely used to treat bacterial infections. chemicalbook.commoldb.com

Antiviral, Anti-inflammatory, and More: Beyond these major areas, quinoline derivatives have shown promise as antiviral (including anti-HIV), anti-inflammatory, antifungal, anticonvulsant, and even anti-Alzheimer's disease agents. cymitquimica.comresearchgate.netrsc.orgresearchgate.net

The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. researchgate.net This has led to a continuous stream of research in academic and industrial laboratories, aiming to discover new quinoline-based drugs with improved efficacy and safety profiles. researchgate.net

Specific Research Focus on Substituted Quinoline Structures: The Case of 3-Methoxy-quinolin-6-ol and Closely Related Analogs

Within the vast family of quinoline derivatives, those bearing specific substitution patterns are often the focus of targeted research campaigns. The presence of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups on the quinoline scaffold, as seen in This compound , is of particular interest due to the electronic properties and hydrogen-bonding capabilities these groups impart. While direct and extensive research on this compound is not widely published, studies on its close structural analogs provide significant insights into the potential of this substitution pattern.

Research into closely related methoxy-quinolinol derivatives has revealed a range of biological activities. For instance, a study on 7-methoxy-3-heterocyclic quinolin-6-ol derivatives identified several compounds with potent and selective anti-hepatitis B virus (HBV) activity. researchgate.net In this study, derivatives featuring a 1,3,4-thiadiazole (B1197879) ring attached at the 3-position of the 7-methoxy-quinolin-6-ol scaffold showed excellent potency against HBV, with IC50 values in the low micromolar range. researchgate.net

Similarly, research into other substituted quinolines highlights the importance of the placement of methoxy and other functional groups. For example, 6-substituted 9-methoxy-11H-indeno[1,2-c]quinolin-11-ones have been synthesized and evaluated as potential anticancer agents. nih.gov Specifically, derivatives with alkylamine side chains at the 6-position demonstrated significant cytotoxicity and were found to induce cell cycle arrest and apoptosis in lung cancer cells. nih.gov

The synthesis of various methoxy-quinolinol analogs is also a subject of investigation. A Schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its metal complexes were synthesized and characterized, with subsequent evaluation for antibacterial and antifungal activity. neliti.com Furthermore, compounds like 6-Methoxy-2-methylquinolin-4-ol and 6-Methoxy-4-methyl-quinolin-2-ol are utilized as intermediates in the synthesis of novel compounds with potential biological activities, including antioxidant and antiplatelet effects. chemicalbook.comsmolecule.com The study of 6-methoxyquinoline (B18371) and 6-hydroxyquinoline (B46185) has also provided fundamental insights into their photophysical properties, such as photoinduced proton transfer. researchgate.net

The table below summarizes findings on some of these closely related analogs, demonstrating the diverse research applications of methoxy-substituted quinolines.

Compound/Analog ClassResearch FocusKey Findings
7-Methoxy-3-heterocyclic quinolin-6-ols Anti-Hepatitis B Virus (HBV) Activity1,3,4-thiadiazole and sulfinylmethyl derivatives showed potent and selective anti-HBV activity with IC50 values < 5.0 µM. researchgate.net
6-Substituted 9-methoxy-11H-indeno[1,2-c]quinolin-11-ones Anticancer Activity6-alkylamine derivatives inhibited cancer cell growth, induced G2/M phase cell cycle arrest, and promoted apoptosis. nih.gov
3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol Synthesis and Antimicrobial ActivityA Schiff base and its metal (II) complexes were synthesized and evaluated for antibacterial and antifungal properties. neliti.com
6-Methoxy-2-methylquinolin-4-ol Synthetic Intermediate, Biological ActivityServes as a building block for more complex molecules and has been studied for antioxidant and potential anti-HIV activities. smolecule.comrsc.org
6-Methoxyquinolin-8-ol Synthetic Precursor, Biological ActivityUsed as a precursor for complex molecules and has been investigated for antimicrobial, antiviral, and anticancer properties.

This collective research underscores that the specific placement of methoxy and hydroxyl groups on the quinoline ring is a critical determinant of biological function. While this compound itself remains a relatively underexplored compound, the promising results from its structural analogs suggest it is a worthy candidate for future investigation in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B8496230 3-Methoxy-quinolin-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-methoxyquinolin-6-ol

InChI

InChI=1S/C10H9NO2/c1-13-9-5-7-4-8(12)2-3-10(7)11-6-9/h2-6,12H,1H3

InChI Key

QNVFPYUJCLSGOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C=CC(=CC2=C1)O

Origin of Product

United States

Synthetic Methodologies for 3 Methoxy Quinolin 6 Ol and Its Functionalized Analogs

Classical Quinoline (B57606) Synthesis Approaches Applicable to 3-Methoxy-quinolin-6-ol Frameworks

The traditional methods for quinoline synthesis, many of which date back to the 19th century, remain relevant for their robustness and scalability. These reactions typically involve the condensation and cyclization of anilines with various carbonyl compounds or their equivalents.

Friedländer Condensation and its Derivatives

The Friedländer synthesis is a straightforward method for quinoline formation, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.orgresearchgate.net To synthesize a this compound framework via this route, a suitably substituted 2-amino-4-hydroxybenzaldehyde (B13019145) or a related ketone would be required as a starting material. The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration. iipseries.org The choice of catalyst, which can be either acidic or basic, and reaction conditions can significantly influence the yield and purity of the resulting quinoline. nih.gov While a direct synthesis of this compound using this method is not extensively documented, the synthesis of polysubstituted quinolines, including those with methoxy (B1213986) groups, has been achieved. nih.gov A modified Friedländer reaction involving the in situ reduction of a 2-nitrobenzaldehyde (B1664092) in the presence of an active methylene (B1212753) compound offers an alternative approach. researchgate.net

Reactant 1Reactant 2ConditionsProductReference
2-Aminoaryl aldehyde/ketoneα-Methylene carbonyl compoundAcid or base catalysis, heatSubstituted quinoline iipseries.orgresearchgate.net
2-NitrobenzaldehydeActive methylene compoundFe/AcOHSubstituted quinoline researchgate.net

Gould–Jacobs, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach Reactions for Quinoline Scaffolds

Several other classical named reactions provide versatile pathways to quinoline scaffolds, which can be adapted for the synthesis of this compound or its precursors.

The Gould-Jacobs reaction typically yields 4-hydroxyquinolines from the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate, followed by thermal cyclization. wikipedia.orgresearchgate.net The use of a p-anisidine (B42471) derivative could lead to a 6-methoxy-4-hydroxyquinoline, which could then be further functionalized. The reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net To obtain a quinoline with the desired substitution pattern, a 5-methoxyisatin (B1196686) could be employed as the starting material. The resulting quinoline-4-carboxylic acid can then undergo further chemical transformations.

The Skraup synthesis is a robust method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org A notable application is the synthesis of 6-methoxyquinoline (B18371) from p-anisidine. iipseries.org A variation of this reaction has been used to produce 3-bromo-6-methoxyquinolines from 4-methoxyanilines, which could serve as a key intermediate for introducing the 3-methoxy group via nucleophilic substitution.

The Doebner–von Miller reaction is a flexible method that utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline. wikipedia.orgsynarchive.com This reaction has been successfully employed to synthesize 6-methoxy-2-arylquinoline-4-carboxylic acids by reacting p-anisidine with a substituted benzaldehyde (B42025) and pyruvic acid. tandfonline.com This approach provides a direct entry to the 6-methoxyquinoline core.

The Conrad–Limpach synthesis is another valuable method for preparing 4-hydroxyquinolines (quinolones) by condensing an aniline with a β-ketoester. wikipedia.orgsynarchive.com The reaction of p-anisidine with a suitable β-ketoester could yield a 6-methoxy-4-hydroxyquinoline derivative, a versatile precursor for further functionalization. nih.govmdpi.com

Reaction NameStarting MaterialsKey Intermediate/ProductPotential for this compound SynthesisReferences
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonate4-HydroxyquinolineSynthesis of 6-methoxy-4-hydroxyquinoline from p-anisidine. wikipedia.orgresearchgate.net
Pfitzinger Isatin, Carbonyl compoundQuinoline-4-carboxylic acidUse of 5-methoxyisatin to introduce the 6-methoxy group. wikipedia.orgresearchgate.net
Skraup Aniline, Glycerol, Oxidizing agentQuinolineSynthesis of 6-methoxyquinoline from p-anisidine. iipseries.orgwikipedia.org
Doebner–von Miller Aniline, α,β-Unsaturated carbonylSubstituted quinolineSynthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids from p-anisidine. wikipedia.orgsynarchive.comtandfonline.com
Conrad–Limpach Aniline, β-Ketoester4-HydroxyquinolineSynthesis of 6-methoxy-4-hydroxyquinoline from p-anisidine. wikipedia.orgsynarchive.com

Modern Synthetic Strategies for this compound Derivatives

Contemporary synthetic chemistry offers a range of powerful tools that provide greater efficiency, selectivity, and milder reaction conditions compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions (e.g., Pd-mediated C-C, C-N, C-S bond formation)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. These methods allow for the precise and efficient formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds on the quinoline nucleus. For the synthesis of this compound, a key strategy would involve the use of a dihaloquinoline precursor, such as 3-bromo-6-chloroquinoline, which could be sequentially functionalized.

For instance, a palladium-catalyzed methoxylation could be employed to introduce the methoxy group at the 3-position of a bromo-substituted quinoline. Similarly, the hydroxyl group at the 6-position could be introduced via a palladium-catalyzed C-O coupling reaction or by demethylation of a 6-methoxy precursor. The synthesis of 3,4-disubstituted isoquinolines has been achieved through palladium-catalyzed cross-coupling, demonstrating the potential of this approach for constructing highly substituted quinoline frameworks. nih.gov Heck coupling reactions have also been utilized in the synthesis of methoxyquinolin-2(1H)-ones. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including quinolines. nih.govsciencemadness.org The rapid heating and precise temperature control offered by microwave irradiation can significantly reduce reaction times from hours to minutes.

Several classical quinoline syntheses have been adapted for microwave conditions. For example, the Gould-Jacobs reaction can be significantly accelerated using microwave heating. ablelab.eu Microwave-assisted Knoevenagel-Doebner reactions have also been developed for efficient synthesis. frontiersin.orgnih.govnih.gov Furthermore, microwave irradiation has been successfully applied to the synthesis of polysubstituted quinolines and fused heterocyclic systems. nih.govsynarchive.comresearchgate.net The use of solid supports or solvent-free conditions in combination with microwave heating can further enhance the efficiency and environmental friendliness of these synthetic protocols.

Reaction TypeConditionsAdvantagesReference
Gould-Jacobs ReactionMicrowave irradiationReduced reaction time, improved yields ablelab.eu
Knoevenagel-Doebner ReactionMicrowave irradiationEfficient synthesis of phenolic acids frontiersin.orgnih.govnih.gov
Friedländer CondensationMicrowave, NH4Cl promoterInexpensive, non-toxic, readily available promoter nih.gov
Multicomponent Domino ReactionMicrowave irradiationShort synthetic route, operational simplicity synarchive.com

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinolines to minimize environmental impact. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

A significant focus has been on replacing hazardous reagents and solvents. Water has been explored as a green solvent for quinoline synthesis, offering both economic and environmental benefits. wikipedia.orgwikipedia.org The use of solid acid catalysts, such as montmorillonite (B579905) K-10 and Brønsted acid functionalized g-C3N4, provides advantages in terms of reusability, reduced corrosion, and simplified work-up procedures. tandfonline.comnih.gov These catalysts have been shown to be effective in Friedländer and other quinoline syntheses. Nanocatalysts are also gaining attention for their high activity and selectivity in green quinoline synthesis. nih.gov The development of one-pot, multicomponent reactions further contributes to the greenness of quinoline synthesis by reducing the number of synthetic steps and minimizing waste generation. tandfonline.com

Regioselective Functionalization and Derivatization Strategies at Quinoline Ring Positions

The quinoline scaffold is a privileged structure in medicinal chemistry, and its biological activity can be finely tuned through regioselective functionalization. mdpi.com The introduction of various substituents at specific positions of the quinoline ring is a key strategy for developing novel therapeutic agents. mdpi.comnih.gov Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the direct and selective modification of the quinoline core, offering alternatives to classical synthetic methods. mdpi.comnih.govscilit.com

Introduction and Manipulation of Methoxy and Hydroxyl Groups

The presence and position of methoxy (-OCH3) and hydroxyl (-OH) groups on the quinoline ring significantly influence the molecule's physicochemical properties and biological activity. nih.govbilecik.edu.tr Synthetic strategies often involve either building the quinoline ring with pre-functionalized precursors or introducing these groups onto a pre-formed quinoline core.

One common method for introducing a methoxy group is through nucleophilic substitution. For instance, a chloro-substituted quinoline can be converted to its methoxy analogue by reacting it with sodium methoxide (B1231860) in a suitable solvent like methanol. This approach was used in the synthesis of 3-benzyl-6-bromo-2-methoxyquinoline, an intermediate for other complex molecules. chemicalbook.com

The synthesis of more complex derivatives often starts from readily available materials like 3-methoxy-4-hydroxybenzoic acid. A multi-step process involving esterification, alkylation, nitration, reduction, and cyclization can yield functionalized 6-methoxyquinoline intermediates. mdpi.com For example, the synthesis of bosutinib, a kinase inhibitor, utilizes such a pathway to construct the core 6-methoxy-7-(3-chloropropoxy)quinoline structure. mdpi.com

The Vilsmeier-Haack reaction is another versatile method for functionalizing quinolines, which can lead to the formation of chloro-formyl quinoline derivatives. researchgate.net These intermediates are valuable for subsequent manipulations, including the introduction of hydroxyl or methoxy groups. Methoxy-substituted quinolines themselves can serve as key intermediates in the synthesis of kinase inhibitors and other biologically active compounds. researchgate.net The manipulation of these groups is also critical; for example, the methoxy group can be cleaved to yield a hydroxyl group, allowing for further derivatization at that position. The reactivity of methoxy quinolines can also be exploited, as seen in the nucleophilic displacement of aryloxy groups at the C4 position by thiols. researchgate.net

Table 1: Examples of Synthetic Intermediates and Reactions for Methoxy/Hydroxyl Group Introduction

Starting Material / Intermediate Reagent(s) Product Purpose Reference(s)
3-Benzyl-6-bromo-2-chloroquinoline Sodium methoxide, Methanol 3-benzyl-6-bromo-2-methoxyquinoline Introduction of methoxy group via substitution chemicalbook.com
Methyl 4-hydroxy-3-methoxy-benzoate 1-Bromo-3-chloropropane, K2CO3 Methyl 4-(3-chloropropoxy)-3-methoxybenzoate Alkylation of hydroxyl group as part of a multi-step quinoline synthesis mdpi.com

Synthesis of Complex this compound Schiff Base Derivatives

Schiff bases derived from quinoline moieties are a significant class of compounds due to their coordination chemistry and biological applications. The synthesis of a complex Schiff base derivative incorporating the 6-methoxy quinoline scaffold involves the condensation of a primary amine with a quinoline-based carbonyl compound. neliti.comresearchgate.net

A specific example is the synthesis of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol. This compound was prepared through a 1:1 molar condensation of 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde with 2-aminophenol. The reaction is typically carried out by refluxing the reactants in an ethanolic solution. neliti.comresearchgate.net The resulting Schiff base is a yellow solid with a distinct melting point and can be further used as a ligand to form metal complexes. neliti.comresearchgate.net The structure and purity of these derivatives are confirmed using various spectroscopic and analytical techniques, including elemental analysis, FT-IR, and molar conductivity measurements. neliti.comresearchgate.net

Table 2: Physical Properties of a 6-Methoxy-Quinoline Schiff Base Derivative

Compound Name Starting Materials Molar Ratio Appearance Melting Point (°C) Reference(s)

Formation of Additional Heterocyclic Rings (e.g., oxadiazole, triazole) on the Quinoline Core

Hybrid molecules that incorporate the quinoline nucleus with other heterocyclic rings, such as oxadiazoles (B1248032) and triazoles, are of great interest in drug discovery. This molecular hybridization strategy aims to combine the pharmacological features of both scaffolds to create new entities with enhanced or novel biological activities. researchgate.netnih.gov

Formation of Oxadiazole Rings

The 1,3,4-oxadiazole (B1194373) ring is a common heterocyclic partner for the quinoline core. eresearchco.com A general synthetic route involves several steps, starting from a functionalized quinoline. For example, a series of 2-(7-chloroquinolin-4-ylthio)-5-(substituted)-1,3,4-oxadiazole derivatives were synthesized from 4,7-dichloroquinoline. The key steps included the preparation of various aromatic carbohydrazides, which were then cyclized to form the corresponding 1,3,4-oxadiazole-2-thiol (B52307) ring. This thiol-functionalized oxadiazole was subsequently condensed with the chloro-substituted quinoline to yield the final hybrid molecule. In another approach, quinoline derivatives of ursolic acid were synthesized to contain an oxadiazole moiety, demonstrating the versatility of this synthetic strategy. nih.gov

Table 3: Examples of Quinoline-Oxadiazole Hybrid Synthesis

Quinoline Precursor Heterocyclic Intermediate Coupling Strategy Final Product Class Reference(s)
4,7-Dichloroquinoline 5-(substituted)-1,3,4-oxadiazole-2-thiol Condensation via sulfur linkage 2-(7-chloroquinolin-4-ylthio)-5-(substituted)-1,3,4-oxadiazoles

Formation of Triazole Rings

The 1,2,3-triazole ring is another important heterocycle that has been successfully appended to the quinoline scaffold. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. researchgate.netorganic-chemistry.org This methodology has been applied to create novel quinoline-triazole hybrids. nih.gov

The synthesis typically involves the reaction of a quinoline derivative bearing an azide (B81097) functional group with a terminal alkyne, or conversely, an alkyne-functionalized quinoline with an azide. researchgate.netnih.gov For instance, 6-azido-4-(trifluoromethyl)quinolines have been reacted with various terminal alkynes via a CuAAC reaction to produce hybrid scaffolds in high yields. researchgate.net This strategy allows for the creation of diverse libraries of compounds by varying the substitution on both the quinoline and the alkyne (or azide) reaction partners. nih.govnih.gov

Table 4: Synthesis of Quinoline-Triazole Hybrids via Click Chemistry

Quinoline Reactant Second Reactant Catalysis Product Class Reference(s)
6-azido-4-(trifluoromethyl)quinolines Terminal alkynes Copper-catalysed azide-alkyne cycloaddition (CuAAC) Quinoline based 1,2,3-triazole conjugates researchgate.net
4-azido-2-quinolinones Active methylene compounds (e.g., diones) K2CO3 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy Quinolin 6 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Structural Confirmation and Isomer Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural verification of 3-Methoxy-quinolin-6-ol derivatives. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical 6-methoxyquinoline (B18371) derivative, the methoxy (B1213986) protons characteristically appear as a sharp singlet signal. For instance, in one derivative, the methoxy protons were observed as a singlet at 3.9 ppm. rsc.org The aromatic protons of the quinoline (B57606) ring system resonate at lower fields, typically between 7.0 and 9.0 ppm, with their splitting patterns (e.g., doublets, triplets, multiplets) revealing the substitution pattern on the rings. nih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms. The methoxy carbon signal in 6-methoxyquinoline derivatives is typically found around 56 ppm. rsc.org Aromatic carbons appear in the range of 100-165 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which is critical for unambiguous signal assignment. nih.gov

Atom TypeTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
Quinoline-H7.0 - 9.0100 - 150Splitting patterns depend on substitution.
-OCH₃~3.9 (singlet)~56Characteristic sharp signal.
Quinoline-C (quaternary)-140 - 165Identified by absence in DEPT-135 spectra.
-OHVariable (broad singlet)-Shift is concentration and solvent dependent.

2D NMR Techniques for Connectivity Assignments

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms in complex derivatives. Techniques such as Correlation Spectroscopy (COSY) identify proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the quinoline and substituent moieties.

Heteronuclear correlation techniques are used to link protons to their directly attached carbons (Heteronuclear Single Quantum Coherence, HSQC) or to carbons that are two or three bonds away (Heteronuclear Multiple Bond Correlation, HMBC). HMBC is particularly powerful for piecing together the molecular skeleton by connecting non-protonated (quaternary) carbons to nearby protons. Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the molecule's three-dimensional conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a primary tool for determining the molecular weight of this compound derivatives with high accuracy. The molecular ion peak (M⁺) in the mass spectrum provides the exact mass of the molecule, confirming its elemental composition.

Beyond molecular weight, MS provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), molecules break apart in a reproducible manner, creating a unique "fingerprint." For monomethoxyquinolines, two general fragmentation patterns are typically observed. Research has noted that 3-methoxyquinoline (B1296862) exhibits an unusual fragmentation pathway involving the loss of 43 mass units (corresponding to CH₃-C=O or C₃H₇) in a single step. Common fragmentation pathways for isoquinoline (B145761) alkaloids, which share a similar core structure, include the loss of a methyl radical (•CH₃) or carbon monoxide (CO). These characteristic fragments help to confirm the identity and substitution pattern of the quinoline core.

Fragment LostMass Units (Da)Interpretation
•CH₃15Loss of methyl radical from the methoxy group.
CO28Loss of carbon monoxide from the ring system.
•CHO29Loss of a formyl radical.
CH₃-C=O or C₃H₇43Characteristic loss for 3-methoxyquinoline isomers. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct information about the functional groups present. For this compound derivatives, these techniques are used to confirm the presence of key structural features.

The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching of the aromatic quinoline ring and the methyl group of the methoxy substituent typically appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching vibrations of the ether linkage in the methoxy group give rise to strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Vibrations from the quinoline ring system (C=C and C=N stretching) are observed in the fingerprint region, between 1400-1650 cm⁻¹.

Vibrational ModeTypical Wavenumber (cm⁻¹)Functional Group
O-H stretch3200 - 3600 (broad)Hydroxyl (-OH)
Aromatic C-H stretch3000 - 3100Quinoline Ring
Aliphatic C-H stretch2850 - 2960Methoxy (-OCH₃)
C=C / C=N stretch1400 - 1650Quinoline Ring
Asymmetric C-O-C stretch~1250Methoxy Ether
Symmetric C-O-C stretch~1050Methoxy Ether

X-ray Diffraction Studies for Solid-State Structure Determination

Crucially, these studies elucidate the crystal packing and identify intermolecular interactions, such as hydrogen bonds and π–π stacking. In the crystal structure of a related hydroxy-methoxy-benzo[h]quinoline derivative, extensive intermolecular hydrogen bonds of the types O-H···O(methoxy) and O-H···N were observed, which link the molecules into a three-dimensional network. nih.gov Such interactions are fundamental to the material's physical properties, including melting point and solubility.

Investigation of Spectroscopic Signatures Related to Molecular Conformation and Intermolecular Interactions

Spectroscopic data can provide valuable insights into the dynamic and interactive nature of molecules. The conformation of the methoxy group relative to the quinoline ring can influence its electronic environment and, consequently, its spectroscopic signatures. Studies have shown that the rotation of a methoxy group can induce significant changes in the ¹³C NMR chemical shift of the methoxy carbon.

Intermolecular interactions, particularly hydrogen bonding involving the 6-ol group, can be readily observed spectroscopically. In IR spectroscopy, hydrogen bonding causes the O-H stretching band to broaden and shift to a lower frequency. In NMR spectroscopy, the chemical shift of the hydroxyl proton is often sensitive to concentration, solvent, and temperature, reflecting its involvement in hydrogen bonding. Computational analyses, combined with spectroscopic results, can be used to characterize the strength and geometry of these non-covalent interactions, which are critical for understanding the molecule's behavior in different environments. nih.gov

Mechanistic Studies of Chemical Transformations Involving 3 Methoxy Quinolin 6 Ol Scaffolds

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of quinoline (B57606) scaffolds, including those with methoxy (B1213986) substitutions, often involves complex, multi-step reactions where understanding the underlying mechanism is crucial for optimization and diversification. Various catalytic systems and reaction conditions have been developed, each with a distinct mechanistic pathway.

One prominent method for creating substituted quinolines is the Doebner reaction. For instance, the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives can be achieved in a one-step reaction by refluxing a substituted benzaldehyde (B42025), pyruvic acid, and p-anisidine (B42471) in ethanol. nih.gov Another approach involves a BF3·OEt2-catalyzed three-component Povarov cycloaddition reaction, which proceeds through the formation of a cis-2,4-diaryl-r-3-methyl-1,2,3,4-tetrahydroquinoline intermediate. This intermediate is then subjected to a dehydrogenation aromatization process to yield the final diarylquinoline product. mdpi.com

Transition metal-catalyzed C–H activation pathways offer regioselective synthesis of quinoline derivatives. mdpi.com Gold-catalyzed methodologies, in particular, have advanced the field through various intermolecular annulation reactions and intramolecular cyclizations. researchgate.netrsc.org A plausible mechanism in gold-catalyzed auto-tandem catalysis for synthesizing 2-aryl-substituted quinolines involves the addition of a gold acetylide to an oxonium ion. This forms an amino alkyne intermediate, which then undergoes a sequential 6-endo-dig cyclization, where the nitrogen atom attacks the gold-activated alkyne moiety. researchgate.net

Metal-free synthesis is also possible. A method for synthesizing 2-methylquinolines from anilines and vinyl ethers utilizes a catalytic amount of iodine. researchgate.net This reaction is believed to proceed via the formation of an imine intermediate, which then undergoes an intramolecular aza-Diels-Alder cycloaddition catalyzed by molecular iodine acting as a Lewis acid. researchgate.net

The following table summarizes various synthetic strategies for quinoline derivatives.

Reaction TypeKey Reagents/CatalystsMechanistic HighlightsProduct Type
Doebner Reactionp-anisidine, pyruvic acid, benzaldehydeOne-pot condensation and cyclization6-methoxy-2-arylquinoline-4-carboxylic acids nih.gov
Povarov ReactionArylamine, benzaldehyde, activated dienophile, BF3·OEt2[4+2] cycloaddition to form a tetrahydroquinoline intermediate, followed by oxidative aromatization2,4-diarylquinolines mdpi.com
Gold-Catalyzed AnnulationAniline (B41778), aryl alkyne, Gold catalystFormation of amino alkyne intermediate via gold acetylide addition, followed by 6-endo-dig cyclization2-aryl-substituted quinolines researchgate.net
Iodine-Catalyzed CondensationAnilines, vinyl ethers, I2Lewis acid-catalyzed formation of an imine, followed by intramolecular aza-Diels-Alder cycloaddition2-methylquinolines researchgate.net

Investigation of Photo-induced Transformations of Quinoline Derivatives

The photochemical properties of quinolines allow for unique transformations that are often difficult to achieve through traditional thermal chemistry. Visible light-mediated reactions, in particular, provide mild and selective methods for functionalizing the quinoline core.

A notable transformation is the direct C-H hydroxyalkylation of quinolines. This process can be initiated by visible light, which excites 4-acyl-1,4-dihydropyridines to generate acyl radicals. nih.gov A key step in this mechanism is a radical-mediated spin-center shift. nih.gov This photochemical strategy avoids the need for external oxidants typically required in classical Minisci-type reactions, thus enabling a departure from the usual acylation pathway to achieve hydroxyalkylation. nih.gov Another method uses an iron(III) chloride–phenanthroline complex as a catalyst under blue LED light to achieve hydroxyalkylation from carboxylic acids. mdpi.com Under acidic conditions, a free radical hydrogen abstraction occurs at the C4-benzylic position of the quinoline. The resulting radical is oxidized to a cation, which is then hydrolyzed to the hydroxyalkyl quinoline product. mdpi.com

The intrinsic photochemical reactivity of the quinoline scaffold itself can be harnessed. acs.org Direct excitation can induce quinoline derivatives to form radical intermediates from precursors that are otherwise unreactive, enabling transformations beyond the scope of Minisci-type alkylation. acs.org The development of quinoline-based reagents that undergo direct photolysis to release alkyl radicals shifts the role of the quinoline from a mere substrate to an active participant in the photochemical process. acs.org

Furthermore, photochemical intermolecular dearomative cycloaddition reactions between quinolines and alkenes have been developed as an efficient route to polycyclic heterocycles. nih.gov These reactions can be influenced by acidic solvents and Lewis acid additives, which suggests that protonation or coordination to the nitrogen atom of the quinoline ring plays a pivotal role in the reaction mechanism. nih.gov Depending on the reaction conditions and substituents, these [4+2] cycloadditions can proceed with high regio- and diastereoselectivity. nih.gov

Catalytic Mechanisms in Quinoline Synthesis and Modification

Catalysis is central to the efficient and selective synthesis of functionalized quinolines. A wide array of catalysts, from transition metals to nanocatalysts and metal-free systems, have been employed, each operating through distinct mechanistic cycles.

Gold-catalyzed reactions are particularly versatile for quinoline synthesis. researchgate.netrsc.org These methods include intermolecular annulations of aniline derivatives with compounds like alkynes or carbonyls, as well as intramolecular cyclizations. researchgate.netrsc.org For instance, a gold-catalyzed dual annulation of azide-tethered internal alkynes with nitriles proceeds via an initial gold-catalyzed 6-endo-dig azide-yne cyclization, followed by a [3+2] cycloaddition with the external nitrile. researchgate.net

Nanocatalysts offer environmentally friendly and highly efficient alternatives. nih.gov For example, Au–Ag@AgCl nanocrystals (NCs) can catalyze a domino annulation–aromatization reaction. The proposed mechanism involves the initial condensation of aldehydes and amines to form an imine, which then coordinates with the Au–Ag@AgCl NCs. This complex reacts with an alkyne to yield a propargylamine (B41283) intermediate that undergoes intramolecular hydroarylation and subsequent air oxidation to produce the final quinoline product. nih.gov

Transition metals like rhodium, palladium, and copper are widely used for regioselective C-H functionalization of the quinoline ring. mdpi.comnih.gov A rhodium-catalyzed cyclization strategy between anilines and alkynyl esters utilizes the catalyst to facilitate ortho-C–H bond activation of the aromatic amine and mediate the subsequent cyclization. mdpi.com Copper-catalyzed methods have been developed for C2 alkylation of quinoline N-oxides with tosylhydrazones, providing a selective route to primary and secondary C2-alkyl-substituted quinolines. nih.gov

The table below outlines different catalytic systems and their mechanistic features in quinoline synthesis.

Catalyst SystemReactantsMechanistic FeatureReference
Gold (Au)Azide-tethered internal alkynes, nitrilesInitiated by 6-endo-dig azide-yne cyclization, followed by [3+2] cycloaddition. researchgate.net
Au–Ag@AgCl NanocrystalsAnilines, benzaldehydes, alkynesFormation of a coordination complex between an imine and the nanocatalyst, followed by intramolecular hydroarylation. nih.gov
Rhodium (Rh)Aniline derivatives, alkynyl estersDual role in ortho-C–H bond activation and mediation of cyclization. mdpi.com
Copper (Cu)Quinoline N-oxide, tosylhydrazonesCatalyzes C2 alkylation. nih.gov

Mechanistic Insights into Quinoline-Based Compounds' Interaction with Biological Targets

The biological activity of quinoline derivatives is intrinsically linked to their ability to interact with specific molecular targets. Mechanistic studies, often combining biological assays with computational methods like molecular docking, have provided detailed insights into these interactions at an atomic level.

A key area of investigation is the role of methoxyquinoline derivatives as inhibitors of efflux pumps like P-glycoprotein (P-gp), which is implicated in multidrug resistance in cancer. nih.gov Studies on a series of 6-methoxy-2-arylquinoline analogues revealed that specific structural features are crucial for inhibitory activity. Molecular docking simulations showed that the methoxy group plays a direct role in binding. The oxygen atom of the 6-methoxy group can act as a hydrogen bond acceptor, forming an interaction with the side chain of amino acid residues like Gln 986 within the P-gp binding pocket. nih.gov Furthermore, the quinoline and aryl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues such as Phe 299, Tyr 306, and Phe 979, further stabilizing the ligand-protein complex. nih.gov These studies identified that a hydroxymethyl group at position 4 of the quinoline ring is a key feature for potent P-gp inhibition. nih.gov

Structure Activity Relationship Sar Studies of 3 Methoxy Quinolin 6 Ol Derivatives Within Academic Research

Systematic Analysis of Substituent Position and Nature on Quinoline (B57606) Bioactivity Profiles

The biological activity of quinoline derivatives is profoundly influenced by the position and chemical nature of substituents on the quinoline ring. Research has consistently demonstrated that even minor alterations can lead to significant changes in a compound's efficacy and selectivity. For instance, the introduction of electron-donating groups, such as a methoxy (B1213986) (-OCH3) group, can enhance the biological activity of the quinoline scaffold. Conversely, the presence of electron-withdrawing groups like chlorine (Cl) at certain positions can lead to a loss of activity.

The specific placement of substituents is critical. For example, in some quinoline-based compounds, a halogen at the C-6 position has been identified as an essential moiety for improving activity. In contrast, substitutions at the C-2 and C-3 positions have been found to be more effective against certain cancer cell lines than modifications at the C-4 and C-8 positions. nih.gov The lipophilicity of the molecule, which can be modulated by adding halogen groups or alkyl chains, also plays a crucial role in cellular uptake and, consequently, biological activity. nih.gov

A systematic approach to SAR involves synthesizing a series of analogues with varied substituents at different positions and evaluating their impact on a specific biological target. This allows researchers to map the chemical space around the quinoline core and identify key structural features responsible for the desired activity.

Role of the Methoxy Group at Position 3 and Hydroxyl Group at Position 6 in Modulating Molecular Interactions

The methoxy group at position 3 and the hydroxyl group at position 6 of the quinoline ring are pivotal in defining the molecule's interaction with biological targets. The methoxy group, being an electron-donating group, can influence the electron density of the aromatic system, which in turn affects how the molecule interacts with its binding partners. researchgate.net Its ability to act as a hydrogen bond acceptor is also a critical factor in molecular recognition. researchgate.net The precise positioning of the methoxy group is paramount; studies on different isomers have shown that a methoxy group at C-7 can enhance antitumor activity, while its placement at other positions may have different effects. orientjchem.org

The hydroxyl group at position 6 is a key functional group that can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules. Phenolic hydroxyl groups are often associated with antioxidant properties, as they can stabilize radical forms through electron delocalization. In the context of anticancer activity, the presence of a hydroxyl group, particularly at positions like C-7 or C-8, has been shown to be beneficial. orientjchem.org The interplay between the 3-methoxy and 6-hydroxyl groups can create a unique electronic and steric environment that dictates the molecule's binding affinity and specificity for its target.

Influence of Side Chains and Additional Heterocyclic Substituents on the Quinoline Ring on Molecular Recognition and Potential Target Engagement

The addition of side chains and other heterocyclic rings to the 3-Methoxy-quinolin-6-ol core provides a powerful strategy for modulating its biological properties. The nature, length, and flexibility of a side chain can significantly impact a molecule's ability to fit into a binding pocket and interact with specific amino acid residues. For example, flexible amino side chains at the 4-position of the quinoline nucleus have been shown to enhance antiproliferative activity. researchgate.net

Introducing additional heterocyclic rings can lead to hybrid molecules with novel or enhanced activities. This approach can create compounds that interact with multiple targets or improve pharmacokinetic properties. For instance, coupling the quinoline core with other heterocycles like indole, triazole, or pyrrole (B145914) has been explored to develop agents for complex diseases. nih.gov The specific combination of the this compound scaffold with different side chains and heterocyclic systems allows for the fine-tuning of molecular recognition and can lead to compounds with improved target engagement and desired biological effects.

Design Principles Derived from SAR for Enhanced Research Utility

The collective findings from SAR studies on this compound and its derivatives provide a set of guiding principles for the design of new molecules with enhanced utility in research. A crucial takeaway is the profound impact of substituent placement and nature. For instance, the strategic introduction of bulky alkoxy groups at specific positions, such as C-7, has been shown to be a favorable modification for enhancing certain biological activities. researchgate.net

Furthermore, the incorporation of amino side chains, particularly at the C-4 position, has been identified as a beneficial strategy. researchgate.net The length of these side chains is also a critical parameter, with studies indicating that an optimal length can maximize potency. researchgate.net These design principles, derived from systematic SAR investigations, allow researchers to rationally design and synthesize new derivatives of this compound with tailored properties for exploring specific biological pathways and targets. By understanding the intricate relationships between chemical structure and biological function, the scientific community can more effectively harness the potential of this versatile chemical scaffold.

Advanced Research Applications of 3 Methoxy Quinolin 6 Ol As a Chemical Scaffold

Design and Synthesis of Novel Quinoline-Based Chemical Probes for Biological Research

The 6-methoxyquinoline (B18371) core is a key structural motif in the design of chemical probes developed to investigate complex biological systems. These probes are instrumental in studying mechanisms such as multidrug resistance (MDR), a significant challenge in cancer chemotherapy. One major contributor to MDR is the over-expression of P-glycoprotein (P-gp), an ATP-dependent efflux pump.

Researchers have designed and synthesized series of 6-methoxy-2-arylquinoline analogues to act as P-gp inhibitors. nih.gov The synthesis often begins with derivatives of 6-methoxyquinoline-4-carboxylic acid, which are then modified to produce esters and alcohols. nih.gov Biological evaluation of these compounds revealed that specific substitutions play a crucial role in their inhibitory activity. For instance, alcoholic derivatives, particularly those with a hydroxymethyl group at position 4 of the quinoline (B57606) ring, demonstrated significant P-gp inhibition. nih.gov Two such compounds were found to be 1.3-fold and 2.1-fold more potent than the reference inhibitor verapamil. nih.gov

Furthermore, the inherent fluorescence of the quinoline system makes it an attractive scaffold for developing fluorescent probes. 6-Methoxyquinoline itself can be utilized as a probe for biochemical and biomedical research due to its ability to bind with proteins and nucleic acids, allowing for visualization and tracking within cellular environments. medchemexpress.com

Investigation of Quinoline Derivatives as Scaffolds for Enzyme Modulators (e.g., PI3K/mTOR, ATP synthase, topoisomerase I)

The structural versatility of the quinoline scaffold makes it a privileged structure for the development of potent and selective enzyme modulators. Derivatives of 3-Methoxy-quinolin-6-ol have been investigated as foundational structures for inhibitors of several critical enzyme classes.

PI3K/mTOR: The PI3K/Akt/mTOR signaling pathway is frequently deregulated in various cancers, making it a prime target for therapeutic intervention. nih.govnih.gov Dual inhibition of PI3K and mTOR is considered a more effective strategy than targeting either kinase alone. nih.gov The quinoline core is a prominent feature in several potent PI3K/mTOR inhibitors. nih.gov For example, Dactolisib (NVP-BEZ235), an imidazo[4,5-c]quinoline derivative, is a widely studied dual inhibitor. nih.gov The quinoline framework can mimic the adenine (B156593) portion of ATP, binding to the hinge region of the kinase domain. nih.gov Researchers have developed novel series of quinoline derivatives, such as 4-acrylamido-quinolines and N-{5-[6-quinolinyl]-3-pyridinyl}benzenesulfonamide scaffolds, that exhibit remarkable dual inhibitory activity with IC50 values in the nanomolar range. researchgate.net One potent compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a dual mTORC1 and mTORC2 inhibitor with an IC50 of 64 nM. nih.gov

ATP synthase: In the fight against drug-resistant bacteria, ATP synthase has emerged as a viable therapeutic target. Quinoline-based compounds have been identified as potent inhibitors of this enzyme, particularly in pathogens like Pseudomonas aeruginosa. Studies have shown that mutations in the c-ring of the ATP synthase, which functions as the H+ binding site, can alter the inhibitory effects of these quinoline derivatives, helping to confirm their mechanism of action.

Topoisomerase I: Topoisomerase I (TOP1) is a nuclear enzyme essential for DNA replication and transcription, making it a key target for anticancer agents. researchgate.net Derivatives of 6,7-dimethoxyquinoline (B1600373) have been designed as TOP1 inhibitors. These compounds are engineered to stabilize the TOP1-DNA cleavage complex, leading to cancer cell death. researchgate.net The methoxy (B1213986) groups at the C6 and C7 positions are considered important for activity, potentially forming hydrogen bonds within the enzyme's binding pocket. researchgate.net Certain morpholino analogs of these quinolines have shown moderate TOP1 inhibitory activity compared to the well-known inhibitor camptothecin, marking them as promising leads for further optimization. researchgate.net

Compound ClassEnzyme TargetKey FindingsReported Potency (Example)
4-Acrylamido-Quinoline DerivativesPI3Kα/mTORExerted remarkable dual inhibition against PI3Kα and mTOR. researchgate.netPI3Kα IC50: 0.50 to 2.03 nM researchgate.net
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ)mTOR (mTORC1/mTORC2)Identified as a potent, second-generation mTOR inhibitor. nih.govIC50: 64 nM nih.gov
4-Alkoxy-2-aryl-6,7-dimethoxyquinolinesTopoisomerase I (TOP1)Morpholino analogs exhibited moderate TOP1 inhibitory activity. researchgate.net-

Exploration of Quinoline Cores in Materials Science and Photophysical Investigations

The quinoline ring is not only biologically active but also possesses unique electronic and photophysical properties that make it a valuable component in materials science. The quinoline nucleus is utilized in the design of functional materials for applications such as organic light-emitting diodes (OLEDs).

Studies focusing on the photophysical properties of 6-methoxyquinoline (6MeOQ) and its counterpart, 6-hydroxyquinoline (B46185) (6HQ), have been conducted using advanced techniques like picosecond transient absorption spectroscopy. These investigations analyze the dynamics of photoinduced processes, providing fundamental insights necessary for the rational design of new optical materials. The methoxy group in 6MeOQ influences its electronic structure and excited-state behavior, which is critical for its application in light-emitting or sensing materials. Furthermore, aryl substitutions on the quinoline skeleton can be used to modulate properties like lipophilicity, which in turn affects molecular packing and performance in solid-state devices. mdpi.com

Development of Quinoline-Based Tools for Chemical Biology and Target Validation Studies

Chemical biology relies on small molecules to perturb and study biological pathways. The this compound scaffold provides a robust starting point for creating such molecular tools, which are essential for validating the role of specific proteins in disease.

For example, the development of selective inhibitors allows researchers to probe the function of a target enzyme or receptor within a cellular or whole-organism context. The quinoline-based inhibitors of P-gp serve as tools to validate this transporter's role in multidrug resistance and to explore strategies to overcome it. nih.gov Similarly, the potent and specific inhibitors of PI3K, mTOR, and topoisomerases derived from quinoline scaffolds are used to dissect the intricate signaling cascades they control. nih.govresearchgate.net By observing the phenotypic changes that occur upon treatment with these compounds, researchers can validate these enzymes as therapeutic targets for various cancers. researchgate.net The development of 2D and 3D-QSAR (Quantitative Structure-Activity Relationship) models for quinoline derivatives further aids in the rational design of new, more potent, and selective chemical tools for target validation. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Methoxy-quinolin-6-ol while minimizing byproducts?

  • Methodology : Start with 6-hydroxyquinoline as a precursor. Introduce the methoxy group via methylation using methanol and a sulfuric acid catalyst under reflux (60–80°C). Purify via recrystallization in ethanol/water mixtures to remove unreacted starting materials .
  • Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Yield optimization (>75%) requires stoichiometric control of methylating agents and avoidance of over-oxidation.

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Recommended Techniques :

  • NMR : Confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–8.2 ppm) .
  • HRMS : Verify molecular ion peak at m/z 189.21 (C₁₁H₁₁NO₂) .
  • FTIR : Detect hydroxyl (3200–3400 cm⁻¹) and methoxy (2850–2950 cm⁻¹) groups .

Q. How does the methoxy group at position 3 influence the compound’s solubility and reactivity?

  • Solubility : The methoxy group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, acetone) but reducing solubility in non-polar solvents like hexane .
  • Reactivity : The electron-donating methoxy group directs electrophilic substitution to positions 4 and 8, facilitating regioselective functionalization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Case Study : Conflicting cytotoxicity data (e.g., IC₅₀ ranging from 10–50 µM in HeLa cells) may arise from impurities (>95% purity required) or assay variability. Validate via orthogonal assays (MTT vs. apoptosis markers like caspase-3) .
  • Statistical Approach : Use ANOVA to compare datasets; ensure cell lines are authenticated (e.g., STR profiling) .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced anti-inflammatory activity?

  • SAR Insights :

  • Methoxy Position : 3-Methoxy analogs show stronger TNF-α inhibition (IC₅₀ = 15 µM) than 6-methoxy variants (IC₅₀ = 25 µM) due to steric effects on target binding .
  • Substitution Patterns : Adding a chloro group at position 4 improves potency but increases cytotoxicity (e.g., 3-Methoxy-4-chloro analog: IC₅₀ = 8 µM, HeLa cell viability <50% at 20 µM) .

Q. What mechanistic pathways explain the antioxidant activity of this compound?

  • Proposed Mechanism : The hydroxyl group at position 6 donates protons to neutralize free radicals (e.g., DPPH assay: EC₅₀ = 12 µM). Methoxy groups stabilize the resulting phenoxyl radical via resonance .
  • Validation : Use ESR spectroscopy to detect radical intermediates and quantify ROS scavenging in cell models .

Methodological Challenges

Q. How to develop a robust HPLC protocol for quantifying this compound in biological matrices?

  • Conditions :

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/0.1% formic acid (70:30), flow rate 1.0 mL/min.
  • Detection : UV at 254 nm; retention time ~6.2 minutes .
    • Validation : Achieve LOQ = 0.1 µg/mL with RSD <2% for intraday precision.

Q. What computational tools predict the metabolic stability of this compound?

  • Tools : Use SwissADME to predict CYP450-mediated oxidation (major site: C-4).
  • In Silico Findings : High microsomal stability (t₁/₂ > 60 min) due to methoxy group blocking hydroxylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.